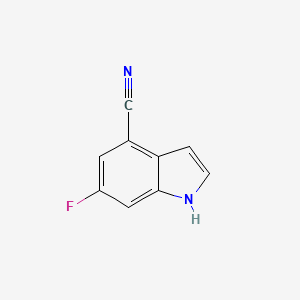

6-Fluoro-1H-indole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBKKEOQTYERNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694617 | |

| Record name | 6-Fluoro-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-44-5 | |

| Record name | 6-Fluoro-1H-indole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Potential of 6 Fluoro 1h Indole 4 Carbonitrile

Reactivity of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the molecule's biological activity and physicochemical properties.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indole nitrogen of 6-Fluoro-1H-indole-4-carbonitrile can be readily alkylated under standard conditions. A common and effective method involves the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.orgresearchgate.net This SN2 reaction proceeds with high selectivity for N-alkylation over C-alkylation. rsc.org The general reaction is as follows:

Reaction of this compound with an alkyl halide in the presence of a base.

More advanced methods, such as nickel-catalyzed cross-coupling reactions, have also been developed for the N-alkylation of indoles, offering a broader substrate scope and milder reaction conditions. nih.gov

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be achieved using various acylating agents. A traditional and widely used method is the reaction with an acyl chloride in the presence of a base. researchgate.netorganic-chemistry.org For instance, reacting this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, in a suitable solvent with a base like sodium hydride or an organic amine, would yield the corresponding N-acylated indole. nih.gov

Alternatively, milder and more chemoselective methods have been developed. One such method utilizes thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.govnih.gov This approach demonstrates good functional group tolerance. nih.govnih.gov Another modern approach involves the oxidative carbene-catalyzed N-acylation of indoles with aldehydes, which is highly chemoselective and proceeds under mild conditions. rsc.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, NaH, DMF or THF | N-Alkyl-6-fluoro-1H-indole-4-carbonitrile |

| N-Acylation | Acyl chloride, Base (e.g., NaH) | N-Acyl-6-fluoro-1H-indole-4-carbonitrile |

| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140°C | N-Acyl-6-fluoro-1H-indole-4-carbonitrile |

| N-Acylation | Aldehyde, Oxidative Carbene Catalyst | N-Acyl-6-fluoro-1H-indole-4-carbonitrile |

Reactivity of the Fluoro-Substituted Aromatic Ring

The fluorine atom at the C6 position significantly influences the electronic properties of the benzene (B151609) portion of the indole ring, thereby affecting its reactivity towards further substitution.

Influence of Fluorine on Ring Activation/Deactivation

This deactivating effect is most pronounced at the positions ortho and meta to the fluorine atom (C5 and C7). However, the +M effect, which donates electron density through resonance, is primarily directed to the para position (C4, which is already substituted with a nitrile group, and C7). This interplay of inductive and resonance effects makes the prediction of regioselectivity complex, but generally, electrophilic attack is disfavored at positions close to the fluorine atom.

Site-Selective Derivatization of the Benzene Moiety

While electrophilic aromatic substitution might be challenging due to the deactivating nature of the fluorine and cyano groups, modern cross-coupling reactions offer powerful tools for the site-selective derivatization of the benzene ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are particularly useful for forming new carbon-carbon bonds on aryl halides or triflates.

Although this compound itself is not a halo-aromatic, derivatization could be achieved by introducing a leaving group (e.g., bromine or iodine) at a specific position on the benzene ring. For instance, if a bromo or iodo substituent were present at the C5 or C7 position, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents, including aryl, alkyl, and vinyl groups. mdpi.com The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov

Reactivity of the Nitrile Group (C4)

The nitrile group at the C4 position is a versatile functional group that can be transformed into several other important functionalities, significantly expanding the synthetic utility of this compound.

Transformation to Other Functional Groups (e.g., Carboxylic Acids, Amides, Tetrazoles)

Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. Basic hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), which initially forms a carboxylate salt. Subsequent acidification then yields the carboxylic acid. The presence of 6-fluoro-1H-indole-4-carboxylic acid in chemical supplier catalogs confirms the viability of this transformation.

Amides: Partial hydrolysis of the nitrile group leads to the formation of an amide. This can be achieved under controlled acidic or basic conditions. For example, treatment of a nitrile with potassium hydroxide in tert-butyl alcohol is a known method for its conversion to a primary amide.

Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source to form a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. A widely used method involves the reaction of the nitrile with sodium azide (NaN₃) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), or with ammonium (B1175870) chloride in a polar aprotic solvent like DMF. This transformation provides a pathway to a different class of heterocyclic derivatives with potential biological activities.

| Functional Group Transformation | Reagents and Conditions | Product |

| Nitrile to Carboxylic Acid | H₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ | 6-Fluoro-1H-indole-4-carboxylic acid |

| Nitrile to Amide | Controlled hydrolysis (e.g., KOH, t-BuOH) | 6-Fluoro-1H-indole-4-carboxamide |

| Nitrile to Tetrazole | NaN₃, ZnCl₂ or NH₄Cl, DMF | 5-(6-Fluoro-1H-indol-4-yl)-1H-tetrazole |

Participation in Cycloaddition Reactions

No studies detailing the participation of this compound in cycloaddition reactions were identified. The electron-deficient nature of the indole nucleus, due to the fluoro and cyano substituents, would likely alter its suitability as a diene or dienophile compared to unsubstituted indoles, but no experimental data is available.

Reactivity of the Pyrrole (B145914) Ring

The reactivity of the pyrrole ring in this compound is expected to be significantly modulated by the substituents on the benzene portion of the molecule. However, specific data is absent.

Electrophilic Aromatic Substitution on the Pyrrole Ring (e.g., at C2 and C3 positions)

While electrophilic aromatic substitution is a hallmark reaction of indoles, typically occurring at the electron-rich C3 position, the strong electron-withdrawing nature of the 4-carbonitrile group is expected to deactivate the entire indole ring towards electrophilic attack. The precise regioselectivity and feasibility of such reactions on this compound have not been reported.

Friedel-Crafts Alkylation Reactions Involving the Indole Nucleus

No specific examples of Friedel-Crafts alkylation reactions involving this compound were found. The deactivating effects of the substituents would likely make this reaction challenging under standard conditions, potentially requiring harsh catalysts and leading to complex product mixtures. Without experimental evidence, no detailed discussion is possible.

Regioselectivity in Ring Functionalization

The regioselectivity of any functionalization on the this compound ring system is a complex interplay between the inherent reactivity of the indole nucleus and the directing effects of both the fluorine and carbonitrile substituents. Predicting the outcome of such reactions without empirical data would be unreliable.

Applications As a Synthetic Intermediate and Scaffold in Pharmaceutical Research

Precursor in Drug Discovery and Development Programs

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. As such, 6-Fluoro-1H-indole-4-carbonitrile has become a sought-after precursor in the synthesis of complex molecules destined for clinical investigation.

Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in the treatment of cancers with deficiencies in DNA repair mechanisms. The indole (B1671886) nucleus is a common feature in many PARP inhibitors, and the introduction of a fluorine atom can modulate the drug-like properties of these molecules. While a wide array of substituted indoles are utilized in the synthesis of various PARP inhibitors, the 6-fluoro substitution is particularly noteworthy for its potential to enhance biological activity. Pharmaceutical compositions containing PARP inhibitors often feature complex heterocyclic systems, and the synthesis of these systems can involve indole-based starting materials.

Intermediacy in the Synthesis of Anti-Ovarian Cancer Agents (e.g., Rucaparib)

One of the most prominent applications of a 6-fluoroindole (B127801) scaffold is in the synthesis of Rucaparib, a potent PARP inhibitor approved for the treatment of advanced ovarian and prostate cancers. While various synthetic routes to Rucaparib have been developed, a key strategy involves the construction of a tricyclic indole core.

A patented method for preparing a key intermediate of Rucaparib, specifically 6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole-4-carboxylic acid methyl ester, highlights the importance of the 6-fluoroindole-4-carboxylate framework. google.com This intermediate serves as a crucial building block for the subsequent elaboration into the final drug structure. Although this patent starts from a different precursor, the structural similarity to this compound is significant. The carbonitrile group can be a synthetic precursor to a carboxylic acid or its ester, suggesting a potential pathway where this compound could be utilized.

Another concise total synthesis of Rucaparib has been reported, which commences from a commercially available aryl iodide and involves the formation of an indole-3-acetonitrile (B3204565) derivative. nih.gov This highlights the versatility of nitrile-containing indole intermediates in the construction of the Rucaparib scaffold.

Scaffold for Novel Compound Libraries

The concept of a molecular scaffold is central to modern medicinal chemistry, providing a core structure upon which a multitude of substituents can be appended to generate a library of diverse compounds. This compound is an excellent example of such a scaffold, offering multiple points for chemical modification.

Design and Synthesis of Diverse Fluoroindole Derivatives

The indole ring system is amenable to a wide range of chemical transformations, allowing for the introduction of various functional groups at different positions. Starting from this compound, medicinal chemists can readily generate a library of novel fluoroindole derivatives. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each transformation yielding a new class of compounds with distinct physicochemical properties. Furthermore, the indole nitrogen can be alkylated or arylated, and the aromatic ring can undergo further substitution reactions, leading to a vast and diverse chemical space for exploration. The synthesis of polysubstituted indole-2-carbonitriles through cross-coupling reactions demonstrates the feasibility of creating highly functionalized indole derivatives. mdpi.com

Generation of Drug-like Molecules and Biological Probes

The generation of compound libraries from scaffolds like this compound is a cornerstone of high-throughput screening campaigns aimed at identifying new drug leads. nih.gov The inherent drug-like properties of the indole nucleus, combined with the favorable characteristics imparted by the fluorine atom, make derivatives of this scaffold attractive candidates for biological evaluation. Beyond lead discovery, these derivatives can also be developed into biological probes to investigate the function of specific proteins or pathways. The nitrile group, being relatively stable and having a distinct spectroscopic signature, can also serve as a useful handle or reporting element in such probes. nih.gov

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a clinical candidate. By systematically modifying the structure of a molecule and assessing the impact on its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity. The 6-fluoroindole scaffold provides a rigid framework that is ideal for such studies.

The strategic placement of the fluorine atom at the 6-position of the indole ring can significantly influence the electronic environment of the entire molecule. SAR studies on related indole derivatives have shown that the nature and position of substituents on the indole ring can have a profound impact on their biological activity. For example, in the development of novel anticancer agents, the exploration of different substitution patterns on the indole core has been instrumental in identifying compounds with improved efficacy. nih.gov While specific SAR studies focused exclusively on derivatives of this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous fluoroindole and indolecarbonitrile compounds are directly applicable. These studies consistently demonstrate that the interplay between the indole core, the fluorine substituent, and other appended functional groups is critical for achieving the desired biological profile.

Optimization of Pharmacological Properties through Structural Modification

A major hurdle in drug development is poor metabolic stability, where a compound is rapidly broken down by enzymes in the body, primarily in the liver. mdpi.com This leads to a short duration of action and low bioavailability. A common site of metabolic attack on many drug molecules is an electron-rich C-H bond, which is susceptible to oxidation by cytochrome P450 enzymes.

Introducing a fluorine atom at such a vulnerable position is a widely used and effective strategy to enhance metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger (bond energy of ~105 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol), making it much more resistant to enzymatic cleavage. mdpi.com By placing a fluorine atom at the 6-position of the indole ring—a site often prone to metabolic hydroxylation—the this compound scaffold is inherently designed to resist this metabolic pathway. This modification can dramatically increase the compound's half-life in the body, allowing for a more sustained therapeutic effect. mdpi.commdpi.com

Binding affinity, a measure of how tightly a drug binds to its target, is a crucial determinant of its effectiveness. The fluoro and cyano groups of this compound play a direct role in establishing this affinity. The highly electronegative fluorine atom can form favorable electrostatic and dipole interactions with protein side chains. mdpi.com The cyano group can participate in hydrogen bonding as an acceptor.

Structural modifications to the scaffold can further modulate this affinity. For example, adding other functional groups to the indole nitrogen (N1 position) or the C2, C3, C5, or C7 positions can introduce new interaction points with the target protein. Studies on various indole derivatives have shown that such modifications can lead to a decrease in the drug's binding affinity to off-target receptors, thereby reducing potential side effects. nih.gov The strategic replacement of an indole core with an azaindole, a bioisosteric equivalent, is another approach used to modulate properties like pKₐ and binding characteristics. mdpi.com

Table 2: Representative Data on Structural Modifications to Modulate Binding Affinity This table presents hypothetical data to illustrate how structural modifications to a core scaffold can alter binding affinity for a target protein. The values are representative and not from a specific study on this compound.

| Compound | Modification on 6-F-1H-indole-4-CN Scaffold | Target Protein Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Scaffold | N-H (unsubstituted) | 85 |

| Derivative A | N-Methyl | 60 |

| Derivative B | N-Benzyl | 110 |

| Derivative C | Added 2-Methyl group | 45 |

| Derivative D | Added 3-Propanoic acid group | 25 |

Improving a compound's potency—the amount of drug needed to produce a given effect—is the ultimate goal of structural optimization. This is achieved by synergistically enhancing both binding affinity and metabolic stability, among other pharmacokinetic properties. The design of potent inhibitors often involves computer-aided drug design (CADD) strategies alongside chemical synthesis. nih.gov

For the this compound scaffold, improving potency involves a multi-pronged approach. Researchers might use molecular docking simulations to predict how different substituents on the indole ring will fit into the target's active site. nih.gov Based on these predictions, new derivatives are synthesized and tested. For example, a study on 1H-indole-3-carbonitrile derivatives as TRK inhibitors successfully developed a highly potent compound by employing bioisosteric replacement and CADD. nih.gov This potent derivative not only showed significant antiproliferative effects but also induced cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov This iterative cycle of design, synthesis, and testing allows for the rational improvement of a compound's potency, turning a promising scaffold into a powerful therapeutic agent. nih.govtandfonline.com

Biological Activities and Molecular Targets of 6 Fluoro 1h Indole 4 Carbonitrile Derivatives

Anticancer Research Applications

Indole (B1671886) derivatives have been extensively investigated for their potential as anticancer agents. researchgate.net The functionalization of the indole nucleus has led to the discovery of compounds with significant antiproliferative activity against various cancer cell lines. nih.gov

Derivatives of the indole core structure have demonstrated a variety of mechanisms to combat cancer cells. Research into indole-acrylonitrile derivatives has shown significant growth inhibition potency against a wide array of human tumor cell lines. nih.gov For instance, certain indole-acrylonitrile compounds have displayed remarkable activity against cell lines from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer. nih.gov

One prominent mechanism of action is the induction of apoptosis. For example, treatment of prostate cancer cell lines with a specific indole derivative led to a significant increase in the levels of caspase-3 (8-fold), caspase-8 (6-fold), and the pro-apoptotic protein Bax (5.7-fold), while concurrently decreasing the level of the anti-apoptotic protein Bcl-2 (2.3-fold). nih.gov This indicates a strong induction of the apoptotic cascade in cancer cells. nih.gov

Another key mechanism is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase pathways. nih.gov Novel indole derivatives have been synthesized as dual EGFR/SRC kinase inhibitors, showing potent cytotoxicity against lung and prostate cancer cells while exhibiting weaker toxicity toward normal cells. nih.gov The inhibition of these kinases can disrupt the signaling networks that drive tumor growth and progression. nih.gov

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Indole-Acrylonitrile Derivative | Leukemia (HL-60(TB)) | GI50 = 0.0244-5.06 μM | nih.gov |

| Indole-Acrylonitrile Derivative | Non-Small Cell Lung Cancer (NCI-H522) | GI50 = 0.0244-5.06 μM | nih.gov |

| Indole-Acrylonitrile Derivative | Colon Cancer (COLO 205) | GI50 = 0.0244-5.06 μM | nih.gov |

| Indole-Acrylonitrile Derivative | CNS Cancer (SF-539, SNB-75) | GI50 = 0.0244-5.06 μM | nih.gov |

| Indole-Acrylonitrile Derivative | Ovarian Cancer (OVCAR-3) | GI50 = 0.0244-5.06 μM | nih.gov |

| Indole-Acrylonitrile Derivative | Renal Cancer (A498, RXF 393) | GI50 = 0.0244-5.06 μM | nih.gov |

| Indole-Acrylonitrile Derivative | Breast Cancer (MDA-MB-468) | GI50 = 0.0244-5.06 μM | nih.gov |

| Dual EGFR/SRC Kinase Inhibitor (Indole-based) | Lung Cancer | Strong cytotoxicity | nih.gov |

| Dual EGFR/SRC Kinase Inhibitor (Indole-based) | Prostate Cancer | Strong cytotoxicity | nih.gov |

There is currently limited publicly available research specifically detailing the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes by 6-Fluoro-1H-indole-4-carbonitrile or its direct derivatives.

There is currently limited publicly available research specifically detailing the modulation of DNA repair mechanisms by this compound or its direct derivatives.

Antiviral Research Applications

The indole scaffold is a key component in the development of antiviral agents. nih.govfrontiersin.org Researchers have successfully designed indole-containing molecules to combat various viral infections. nih.gov

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral therapy. nih.gov Indole derivatives have been explored for their potential to inhibit this enzyme. frontiersin.org For example, a 5,6-dihydroxyindole (B162784) carboxamide derivative has demonstrated potent anti-HIV-1 integrase activity with an IC50 value of 1.4 μM. frontiersin.org While not a direct derivative of this compound, this highlights the potential of the broader indole class as a scaffold for developing HIV integrase inhibitors. The development of such inhibitors is a key strategy in the management of HIV/AIDS. nih.gov

Hepatitis C virus (HCV) is a major global health concern, and indole derivatives have emerged as a promising class of inhibitors of HCV replication. nih.govnih.gov Research has identified indole derivatives that are effective against various HCV genotypes. nih.gov

One mechanism of action involves the induction of pro-inflammatory cytokines. nih.gov A study found that a particular indole derivative inhibited HCV replication by stimulating the production of cytokines, with a strong correlation observed between the transcriptional activation of CXCL-8 and the antiviral potency. nih.gov This suggests a novel mode of action for these compounds. nih.gov

Furthermore, structural modifications of the indole ring have led to potent inhibitors. For instance, a tetracyclic indole derivative featuring a fluorine substitution was identified as a noteworthy inhibitor of multiple HCV genotypes. nih.gov Another study reported a series of indole derivatives with potent inhibitory activity against HCV genotype 1b, with one compound showing an EC50 of 1.1 μmol/l and minimal cytotoxicity. nih.gov

Table 2: Anti-HCV Activity of Selected Indole Derivatives

| Compound Type | HCV Genotype | Activity | Reference |

|---|---|---|---|

| Indole Derivative | Genotype 1b | EC50 = 1.1 μmol/l | nih.gov |

| Tetracyclic Indole with Fluoro Group | Multiple Genotypes | Noteworthy Inhibitor | nih.gov |

| 3-amino-6-fluoro-1H-indazolylmethyl Indole Derivative | Genotype 1b | IC50 = 4 nM, EC50 = 3 nM | nih.gov |

| 6-fluoro-1H-indazole Indole Derivative | Genotype 1b | IC50 = 3 nM, EC50 = 4 nM | nih.gov |

| 2-phenyl-4,5,6,7-Tetrahydro-1H-indole Derivative | Genotype 1b | EC50 = 7.9 µM | nih.gov |

| 2-phenyl-4,5,6,7-Tetrahydro-1H-indole Derivative | Genotype 2a | EC50 = 2.6 µM | nih.gov |

Exploration of Binding Sites within Viral Proteins

In the context of influenza virus, some indole derivatives have shown potent inhibitory activity. nih.gov Research on related fluorinated indoles, such as 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid, has demonstrated effective suppression of influenza A virus replication in cell cultures. researchgate.net The mechanism for many antiviral indoles involves interference with viral entry, replication enzymes like reverse transcriptase, or other key viral proteins. nih.govresearchgate.net For any given indole derivative, the precise binding mode would be elucidated through techniques like X-ray crystallography of the compound in complex with the viral protein, as well as computational docking studies. These investigations would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the indole scaffold and the amino acid residues of the viral protein's active site.

Other Investigated Biological Activities

The indole nucleus is a versatile pharmacophore, and its derivatives have been explored for a multitude of biological activities beyond antiviral and anti-tubercular applications. researchgate.net These include anti-inflammatory, anticancer, and antimicrobial properties. For example, some fluorinated chalcones and their cyclized derivatives containing an indole moiety have shown promising anti-tubercular activity. nih.gov Specifically, a compound featuring an indole scaffold (compound 40 in the study) was identified as a potent antimycobacterial agent. nih.gov

Table 2: In Vitro Anti-tubercular Activity of a Related Indole Derivative

| Compound | MIC (μM) against M. tuberculosis H37Rv |

| 2-amino-6-(1H-indol-5-yl)-4-(4-(trifluoromethoxy)phenyl)nicotinonitrile | 8 |

Data sourced from PLoS One. 2022; 17(6): e0269781. nih.gov

Anti-inflammatory Potential

The indole ring is a core structural component in several compounds with established anti-inflammatory properties. researchgate.netarkat-usa.org Research into various indole derivatives has demonstrated their capacity to interfere with inflammatory pathways. While direct studies on the anti-inflammatory activity of this compound are not extensively documented, the known effects of related indole compounds provide a strong basis for their potential in this area.

For instance, the modification of ursolic acid with an indole ring has been shown to enhance its anti-inflammatory potential. nih.gov In a study, indole derivatives of ursolic acid were found to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. One such derivative, UA-1, exhibited a notably low IC₅₀ value for NO inhibition, suggesting potent anti-inflammatory action. nih.gov These derivatives were also observed to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov

Furthermore, some N-substituted indole analogues have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities, showing promising results when compared to standard drugs like indomethacin (B1671933). arkat-usa.org The mechanism of action for many of these indole-based anti-inflammatory agents is believed to involve the inhibition of key inflammatory mediators.

In-vitro anti-inflammatory activity of a representative indole-modified ursolic acid derivative is summarized in the table below:

| Compound | Target/Assay | Result | Reference |

| UA-1 (Ursolic Acid-Indole Derivative) | NO Inhibition in RAW 264.7 cells | IC₅₀ = 2.2 ± 0.4 µM | nih.gov |

| UA-1 | TNF-α Inhibition (at 5.0 µM) | 74.2 ± 2.1 % | nih.gov |

| UA-1 | IL-6 Inhibition (at 5.0 µM) | 55.9 ± 3.7 % | nih.gov |

| UA-1 | IL-1β Inhibition (at 5.0 µM) | 59.7 ± 4.2 % | nih.gov |

Modulation of Cannabinoid Type 1 (CB1) Receptors

The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, is a significant target for therapeutic intervention in a range of physiological and pathological processes. nih.gov The indole scaffold is a key feature in some synthetic cannabinoids. While direct evidence for this compound derivatives as CB1 receptor modulators is limited, studies on related halogenated indole compounds suggest a potential interaction.

Research on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA has demonstrated that halogen substitution on the indole core, including at the 6-position, can influence the binding affinity for the human CB1 receptor (hCB1). researchgate.net Specifically, chlorination at the 6- and 7-positions of the indole core largely retained the high binding affinity of the parent compound, whereas substitution at the 4- and 5-positions led to a reduction in affinity. researchgate.net This suggests that the 6-position of the indole ring is a critical site for maintaining potent CB1 receptor interaction.

The fluorine atom in this compound, being a halogen, could similarly influence the binding affinity and activity at the CB1 receptor. The development of fluorinated analogues of other heterocyclic systems, such as 2-oxoquinolines, has been explored for targeting cannabinoid receptors, indicating that fluorination is a viable strategy in designing cannabinoid receptor ligands. nih.gov

The binding affinities of some chloroindole analogues of MDMB-CHMICA for the hCB1 receptor are presented below:

| Compound | Position of Chlorine on Indole Core | hCB1 Binding Affinity (relative to parent compound) | Reference |

| MDMB-CHMICA Analogue | 4 | Reduced | researchgate.net |

| MDMB-CHMICA Analogue | 5 | Reduced | researchgate.net |

| MDMB-CHMICA Analogue | 6 | Largely Retained | researchgate.net |

| MDMB-CHMICA Analogue | 7 | Largely Retained | researchgate.net |

General Interaction with Biological Macromolecules (Receptors, Enzymes)

The indole nucleus and its derivatives are known to interact with a wide array of biological macromolecules, including various receptors and enzymes, leading to a broad spectrum of pharmacological activities. researchgate.net The presence of a fluorine atom in the 6-position and a nitrile group at the 4-position of the indole ring in this compound can modulate these interactions.

Fluorinated indoles, such as 6-fluoroindole (B127801), are utilized as building blocks in the synthesis of bioactive compounds. ossila.com 6-Fluoroindole itself has been identified as an antimicrobial agent that functions by interfering with the quorum-sensing system in pathogens and inhibiting biofilm formation. ossila.com This indicates an interaction with bacterial signaling pathways.

Furthermore, indole derivatives have been investigated as inhibitors of various enzymes. For example, some indole-based sulfonamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. nih.gov The substitution pattern on the indole ring plays a crucial role in determining the inhibitory potency. nih.gov

The versatile nature of the indole scaffold allows it to mimic peptide structures and bind reversibly to different enzymes, opening avenues for the development of novel drugs with specific mechanisms of action. researchgate.net The electronic properties conferred by the fluoro and nitrile substituents on the this compound core are likely to influence its binding characteristics to a variety of biological macromolecules.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic landscape of a compound. For 6-Fluoro-1H-indole-4-carbonitrile, these calculations would offer a detailed picture of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield optimized molecular geometry, Mulliken atomic charges, and the dipole moment. These parameters are crucial for understanding the charge distribution within the molecule, with the electronegative fluorine and nitrogen atoms expected to be regions of higher electron density.

Table 1: Predicted DFT-Calculated Properties of this compound

| Property | Predicted Value |

| Optimized Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Mulliken Atomic Charges | Data not available |

Note: The table is a template for data that would be generated from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile group.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: The table is a template for data that would be generated from specific HOMO-LUMO analysis.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions, for instance, as a nucleophile or an electrophile.

Table 3: Predicted Reactivity Descriptors for this compound

| Reactivity Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I+A)/2 | Data not available |

| Chemical Hardness (η) | (I-A)/2 | Data not available |

| Electrophilicity Index (ω) | χ2/(2η) | Data not available |

Note: The table is a template for data that would be generated from specific reactivity descriptor calculations.

Molecular Dynamics and Docking Simulations

To explore the potential of this compound as a therapeutic agent, molecular dynamics and docking simulations are indispensable tools. These methods predict how the molecule might interact with a specific biological target, such as a protein or enzyme.

Molecular docking simulations would be employed to predict the binding affinity and preferred binding mode of this compound within the active site of a target protein. Given the prevalence of indole derivatives as kinase inhibitors, a likely target for such a study would be a protein kinase. The simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. The fluorine atom and the nitrile group would be expected to play significant roles in modulating these interactions.

Following initial docking, molecular dynamics (MD) simulations could be performed to analyze the conformational flexibility of this compound and the stability of its complex with the target protein over time. MD simulations provide a more dynamic picture of the binding event, allowing for the observation of subtle conformational changes in both the ligand and the protein. This analysis helps to refine the predicted binding mode and provides a more accurate estimation of the binding free energy. The results would be crucial for understanding the structural basis of the molecule's potential biological activity and for guiding the design of more potent derivatives.

Virtual Screening Approaches for Drug Discovery

Virtual screening is a computational technique instrumental in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their potential to bind to a biological target. nih.gov This process can significantly narrow down the number of candidates for experimental testing. nih.gov Indole derivatives are frequently included in such screening libraries due to their prevalence in bioactive natural products and synthetic drugs. nih.gov

While virtual screening methodologies are well-established for identifying promising indole-based compounds nih.gov, a comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the inclusion or hit-rate of this compound in virtual screening campaigns. Therefore, no specific data on its performance in such discovery efforts can be provided at this time.

Spectroscopic Property Predictions and Correlations

Theoretical calculations can predict various spectroscopic properties of a molecule, which can be correlated with experimental data to confirm its structure and understand its electronic environment.

Theoretical ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using density functional theory (DFT), can provide a valuable reference for the assignment of experimental spectra.

Despite the utility of such theoretical data, a review of the current scientific literature reveals no published studies presenting the calculated ¹H and ¹³C NMR chemical shifts for this compound.

Vibrational Frequency Analysis and Infrared (IR) Spectroscopy

Vibrational frequency analysis, another outcome of computational chemistry, allows for the prediction of a molecule's infrared (IR) spectrum. This can help in identifying characteristic functional groups and understanding the molecule's vibrational modes. For indole derivatives, the nitrile (C≡N) and N-H stretching frequencies are of particular interest. Studies on related molecules, such as 6-isocyano-1-methyl-1H-indole, have shown that the vibrational frequency of the isonitrile group is sensitive to the surrounding solvent environment. nih.govnih.gov

However, specific theoretical vibrational frequency analysis and the predicted IR spectrum for this compound are not available in the current body of scientific literature.

UV-Vis Absorption and Fluorescence Properties

The electronic transitions of a molecule govern its absorption and emission of light, which are characterized by UV-Vis absorption and fluorescence spectroscopy. Indole derivatives are well-known for their fluorescent properties, which can be modulated by substituents. nih.gov For instance, the presence of an electron-donating group at the 6-position of the indole ring has been shown to influence the brightness of fluorescent indole nucleosides. nih.gov

A detailed theoretical and experimental investigation of the UV-Vis absorption and fluorescence properties specifically for this compound has not been reported. Therefore, data regarding its absorption maxima, molar extinction coefficients, and fluorescence quantum yields are not available.

Crystal Structure Analysis and Intermolecular Interactions

The arrangement of molecules in the solid state, determined by X-ray crystallography, provides definitive proof of a compound's structure and reveals the nature of its intermolecular interactions.

Hydrogen Bonding Networks (N-H…N, N-H…O, C-H…π)

Hydrogen bonds are crucial directional interactions that dictate the packing of molecules in a crystal lattice. For this compound, the potential for hydrogen bonding includes the indole N-H group acting as a donor and the nitrile nitrogen atom as an acceptor (N-H…N). Additionally, weaker C-H…π interactions may be present. Crystal structure analyses of related indole derivatives have revealed the presence of various intermolecular interactions, including C-H…F and C-H…π interactions. nih.gov

A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported. Consequently, a definitive analysis of its hydrogen bonding networks and other intermolecular interactions in the solid state cannot be provided.

π-Stacking and Van der Waals Interactions

The solid-state architecture of indole derivatives is often governed by a combination of hydrogen bonding, π-stacking, and van der Waals forces. For this compound, these interactions are anticipated to be pivotal in defining its crystal lattice.

π-Stacking Interactions: The electron-rich indole ring system is inherently prone to π-stacking. The presence of an electron-withdrawing fluorine atom at the 6-position and a nitrile group at the 4-position modulates the quadrupole moment of the aromatic system. This modulation can influence the geometry and strength of π-stacking interactions. In analogous compounds like 6-Fluoro-1H-indole-3-carboxylic acid, π–π interactions have been observed with a centroid–centroid distance of 3.680 (2) Å, indicating a significant cohesive force in the crystal structure. nih.gov It is plausible that this compound would also exhibit similar parallel or offset π-stacking arrangements, contributing to the stability of its crystalline form.

Relationship between Solid-State Structure and Molecular Properties

The specific arrangement of molecules in the solid state, as dictated by the aforementioned intermolecular forces, has a direct and profound impact on the macroscopic and molecular properties of this compound.

The planarity of the indole ring system is a key determinant of its ability to form efficient π-stacks. In related structures, the indole ring system is nearly planar. nih.govnih.gov Any deviation from planarity, which could be induced by crystal packing forces or intramolecular steric hindrance (though unlikely in this specific molecule), would affect the degree of π-orbital overlap and, consequently, the electronic properties of the material.

The nature and strength of intermolecular interactions in the solid state are directly correlated with the compound's thermal properties. Stronger and more numerous interactions, such as well-ordered π-stacking and significant van der Waals forces, would lead to a higher lattice energy. This, in turn, would manifest as a higher melting point and greater thermal stability.

Furthermore, the electronic properties of this compound are intrinsically linked to its solid-state structure. The proximity and orientation of adjacent molecules in the crystal lattice can affect the electronic band gap and charge transport properties. For instance, close π-stacking distances can facilitate charge hopping between molecules, a critical factor in the design of organic semiconductor materials. The electron-withdrawing nature of the fluorine and nitrile substituents will significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) compared to unsubstituted indole, a feature that is central to its potential applications in medicinal chemistry and materials science.

Q & A

Q. Methodological Insight :

- Intermediate Preparation : Start with fluorinated indole precursors (e.g., 6-fluoroindole derivatives) and functionalize the 4-position via electrophilic substitution or cross-coupling reactions.

- Cyanation : Use copper(I) cyanide or palladium-catalyzed cyanation to introduce the nitrile group. Monitor reaction progress via TLC or HPLC.

What safety protocols are critical when handling this compound in laboratory settings?

Basic

Safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

- Waste Disposal : Segregate hazardous waste and consult institutional guidelines for chemical disposal .

Table 1 : Key Safety Data

| Property | Value/Recommendation | Source |

|---|---|---|

| Flash Point | 161.7±23.7 °C | |

| Reactivity | Avoid strong oxidizers | |

| First-Aid for Exposure | Flush eyes/skin with water |

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at C6) .

- IR Spectroscopy : Confirm nitrile presence via C≡N stretch (~2200 cm⁻¹) .

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Tip : Use ¹⁹F NMR to resolve fluorine coupling effects and verify regioselectivity .

How do electron-withdrawing substituents (e.g., -F, -CN) influence the reactivity of indole derivatives in cross-coupling reactions?

Advanced

The fluorine atom at C6 and nitrile at C4 create electron-deficient aromatic systems, altering reactivity:

- Electrophilic Substitution : Reduced activity at C4 due to nitrile’s electron-withdrawing effect; fluorination directs reactions to C5 or C7 positions .

- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) require optimized ligands (e.g., XPhos) to overcome steric hindrance from substituents .

Data Contradiction Note : Conflicting yields in cross-coupling studies may arise from solvent polarity or catalyst loading variations. Replicate conditions from peer-reviewed protocols .

How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Advanced

Contradictions often stem from:

- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., dehalogenated or dimerized species) .

- Moisture Sensitivity : Ensure anhydrous conditions for nitrile-containing intermediates .

- Scale Effects : Pilot small-scale reactions (<1 mmol) before scaling up to identify bottlenecks (e.g., exothermicity) .

Case Study : Pyrimidinecarbonitrile synthesis (e.g., 4-Amino-6-phenyl derivatives) showed yield discrepancies due to uncontrolled nitro-group reduction; optimizing stoichiometry resolved this .

What strategies improve scalability and sustainability in synthesizing this compound?

Q. Advanced

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyanation) .

- Green Solvents : Replace DMF or DMSO with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalyst Recycling : Immobilize Pd catalysts on silica to minimize metal waste .

Table 2 : Scalability Benchmarks

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 65% | 58% |

| Purity (HPLC) | >98% | >95% |

| Reaction Time | 6 h | 8 h |

How does this compound interact with indoor surface materials in environmental chemistry studies?

Advanced

Fluorinated indoles adsorb onto silica or polymer surfaces via hydrogen bonding (C≡N···H-O/Si-O). Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption kinetics and oxidative degradation pathways .

Q. Experimental Design :

- Surface Pretreatment : Clean surfaces with plasma to remove contaminants.

- Ambient Conditions : Simulate indoor environments (25°C, 50% RH) to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.